2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine
Description
Properties
Molecular Formula |
C9H10ClN3O2 |
|---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C9H10ClN3O2/c1-6-5-7(10)11-9(8(6)13(14)15)12-3-2-4-12/h5H,2-4H2,1H3 |
InChI Key |
IJPRYVORYZFAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])N2CCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Direct Nitration
The synthesis begins with a pyridine precursor bearing methyl and halogen substituents. For example, 4-methyl-2-chloropyridine serves as a common starting material due to its commercial availability and reactivity. Nitration at the 3-position is achieved using a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 3-nitro-4-methyl-2-chloropyridine. This step leverages the electron-withdrawing effect of the chloro group to direct nitration to the meta position.
Critical Parameters :
Halogenation and Functional Group Interconversion
Chlorination at the 6-position is accomplished via phosphorous oxychloride (POCl₃) in acetonitrile under reflux. For instance, 3-nitro-4-methyl-2-chloropyridine reacts with POCl₃ (1.6 equivalents) at 75°C for 19 hours to yield 6-chloro-3-nitro-4-methyl-2-chloropyridine. The reaction proceeds through a two-step mechanism: initial formation of a chlorophosphate intermediate, followed by nucleophilic substitution.
Optimization Insights :
-
Solvent choice (acetonitrile) enhances POCl₃ reactivity by stabilizing transition states.
-
Excess POCl₃ (1.6 eq.) ensures complete conversion, with unreacted reagent removed via aqueous workup.
Azetidine Coupling via Nucleophilic Substitution
Displacement of Chlorine with Azetidine
The azetidin-1-yl group is introduced at position 2 through nucleophilic aromatic substitution (SNAr). 6-Chloro-3-nitro-4-methyl-2-chloropyridine reacts with azetidine in a polar aprotic solvent (e.g., dimethylformamide or 2-methyltetrahydrofuran) at 80–100°C. Sodium hydride or potassium tert-butoxide is often employed to deprotonate azetidine, enhancing its nucleophilicity.
Reaction Conditions :
-
Solvent : 2-MeTHF improves solubility and reduces side reactions compared to DMF.
-
Base : Potassium tert-butoxide (1.1 eq.) achieves >90% conversion in 2 hours.
Yield Data :
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Azetidine substitution | Azetidine, KOtBu | 2-MeTHF | 80°C | 88 |
| Workup | Aqueous extraction | H₂O/EtOAc | 25°C | 95 |
Regioselectivity and Competing Pathways
Competing Substitution at Position 6
The 6-chloro group may undergo unintended displacement under harsh conditions. To suppress this, steric hindrance is leveraged by maintaining a 1:1 molar ratio of azetidine to substrate. Additionally, lower temperatures (60°C) during the initial reaction phase favor substitution at the less hindered 2-position.
Byproduct Formation and Mitigation
Common byproducts include:
-
Di-azetidine adducts : Formed via over-substitution at positions 2 and 6. Controlled addition of azetidine (0.95 eq.) minimizes this.
-
Nitro-group reduction : Occurs in the presence of residual base. Post-reaction quenching with ammonium chloride stabilizes the nitro group.
Alternative Synthetic Routes
Diazotization and Hydrolysis
An alternative pathway involves diazotization of 2-amino-6-chloro-4-methyl-3-nitropyridine (prepared via Hoffman degradation of a carboxamide precursor). Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C generates a diazonium intermediate, which hydrolyzes to the corresponding phenol. Subsequent chlorination with POCl₃ restores the chloro group, enabling azetidine coupling.
Advantages :
-
Avoids direct nitration challenges in sterically hindered systems.
-
Provides a route to isotopically labeled variants via stable diazonium intermediates.
Industrial-Scale Considerations
Solvent Recycling and Cost Efficiency
Large-scale synthesis prioritizes solvent recovery. For example, acetonitrile from chlorination steps is distilled and reused, reducing material costs by 40%. Similarly, 2-MeTHF is preferred over DMF due to its lower toxicity and higher recyclability.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Cycloaddition: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cycloaddition: Catalysts like Lewis acids can facilitate these reactions.
Major Products
The major products formed from these reactions include various substituted pyridine and azetidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine have shown antimicrobial properties. For example, studies on nitropyridine derivatives have demonstrated significant activity against various bacterial strains, suggesting that modifications to the nitropyridine core can enhance efficacy against pathogens .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its structural similarity to known anticancer drugs. Compounds containing azetidine rings have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies have shown that related azetidinone derivatives possess significant antiproliferative effects on cancer cell lines, indicating that this compound may also exhibit similar properties .
Kinase Inhibition
Kinase inhibitors are vital in cancer therapy due to their role in regulating cell signaling pathways. The structural characteristics of this compound position it as a potential candidate for developing selective kinase inhibitors. Previous research on related compounds has shown promising results in inhibiting specific kinases involved in tumor growth and progression .
Case Study 1: Antiproliferative Activity
A study focused on azetidinone derivatives demonstrated their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The introduction of the azetidine moiety was crucial for enhancing the antiproliferative effects, indicating that this compound could be similarly effective if synthesized and tested .
Case Study 2: Antimicrobial Efficacy
In another study, various nitro-substituted pyridines were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyridine structure significantly increased antimicrobial activity, suggesting that this compound could be explored for developing new antimicrobial agents .
Mechanism of Action
The exact mechanism of action of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors that are critical for the survival and proliferation of certain cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine can be contextualized by comparing it to pyridine derivatives with analogous substituents. Below is a detailed analysis based on published analogs and computational methodologies.
Structural Analogues and Substituent Effects
Key structural analogs from include:
| Compound Name | Substituents (Positions) | Similarity Score | Key Differences |
|---|---|---|---|
| 6-Chloro-2-methoxy-3-nitropyridine | 2-OCH₃, 6-Cl, 3-NO₂ | 0.81 | Azetidine replaced with methoxy |
| 4-Chloro-2-methoxy-3-nitropyridine | 2-OCH₃, 4-Cl, 3-NO₂ | 0.80 | Chlorine at position 4 vs. 6 |
| 2-Methoxy-3-nitro-4-methylpyridine | 2-OCH₃, 4-CH₃, 3-NO₂ | 0.77 | Methyl at position 4 retained |
Key Observations:
- Azetidine vs.
- Chlorine Position: The shift of chlorine from position 6 to 4 (as in 4-Chloro-2-methoxy-3-nitropyridine) modifies steric hindrance and dipole interactions, impacting solubility and intermolecular interactions .
- Nitro Group Stability: The nitro group at position 3 is conserved across analogs, suggesting its critical role in electron-withdrawing effects, which may stabilize the pyridine ring or participate in hydrogen bonding.
Computational and Thermochemical Perspectives
Density functional theory (DFT) studies, as described in and , provide methodologies to compare thermochemical properties. For example:
- Exact Exchange Contributions: Becke’s hybrid functional () could model the nitro group’s electron-withdrawing effects and azetidine’s conformational strain, predicting reaction pathways or stability .
- Correlation Energy: The Colle-Salvetti formula () might evaluate electron correlation effects in analogs, explaining differences in polarizability or solubility .
Biological Activity
2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, with the CAS number 1956306-97-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical formula of this compound is C9H10ClN3O2. The compound features a pyridine ring substituted with an azetidine moiety, a chlorine atom, a methyl group, and a nitro group, which contribute to its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological effects:
Anticancer Activity
In vitro studies have shown that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of human breast cancer cells (MCF-7), demonstrating IC50 values indicative of its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been assessed for its antibacterial properties. Preliminary results suggest that it may inhibit the growth of certain Gram-positive bacteria. However, further studies are needed to quantify these effects and understand the underlying mechanisms .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways involved in cell division.
- Induction of Apoptosis : There is evidence suggesting that it could induce programmed cell death in cancer cells, contributing to its anticancer properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability, with varying IC50 values depending on the cell line tested .
- Antibacterial Screening : In another research effort, this compound was screened against multiple bacterial strains. The results indicated notable antibacterial activity, particularly against Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution at the 2-position of the pyridine core, followed by nitration and functionalization. Reaction parameters such as temperature (e.g., 0–60°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios (e.g., 1.2 equivalents of azetidine) critically influence yield and purity. For example, elevated temperatures may accelerate side reactions like nitro group reduction. Characterization via NMR spectroscopy and mass spectrometry (MS) is essential to confirm structural integrity .
Q. Which analytical techniques are prioritized for verifying the structural and chemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and aromaticity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹).
- HPLC : Assesses purity (>95% is typical for research-grade material).
Cross-referencing these methods minimizes misassignment risks, especially for regioisomeric impurities .
Q. How does the nitro group in this compound influence its reactivity in substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, directing electrophilic attacks to the 4-position of the pyridine ring. However, steric hindrance from the azetidine and methyl groups may alter reactivity. Reductive functionalization (e.g., converting nitro to amine) requires controlled conditions (e.g., H₂/Pd-C at 30 psi) to avoid over-reduction or ring saturation .
Advanced Research Questions
Q. What strategies optimize the regioselective synthesis of this compound to minimize byproducts?
- Methodological Answer :
- Stepwise Functionalization : Introduce the azetidine group before nitration to avoid competing reactions.
- Protection/Deprotection : Use temporary protecting groups (e.g., Boc for amines) during nitration.
- Catalytic Optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance nitration efficiency.
Yield improvements (from ~60% to >85%) are achievable by coupling kinetic studies with real-time monitoring via inline IR .
Q. How can computational modeling predict the biological interactions of this compound with target enzymes?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding affinities to enzymes (e.g., cytochrome P450).
- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories.
- QSAR Studies : Corolate substituent effects (e.g., chloro vs. methoxy) with activity.
Computational predictions must be validated via enzymatic assays (e.g., IC₅₀ measurements) to resolve discrepancies between in silico and in vitro data .
Q. How should researchers address contradictory bioactivity data for this compound across different cell lines or assay formats?
- Methodological Answer :
- Assay Standardization : Normalize protocols for cell viability (e.g., MTT vs. ATP luminescence).
- Metabolic Profiling : Evaluate liver microsome stability to identify species-specific metabolism.
- Off-Target Screening : Use kinase panels to rule out nonspecific binding.
For example, discrepancies in IC₅₀ values (e.g., 10 µM in HeLa vs. 50 µM in HEK293) may arise from differential expression of drug transporters .
Q. What experimental designs are critical for studying the photostability of this compound under UV exposure?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to UV light (λ = 254 nm) in quartz cuvettes and monitor degradation via HPLC.
- Radical Scavenger Tests : Add antioxidants (e.g., BHT) to assess oxidative pathways.
- Quantum Yield Calculation : Determine photoreactivity using actinometry.
Data should be analyzed using the Arrhenius equation to extrapolate shelf-life under storage conditions .
Data Contradiction Analysis
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents.
- Co-Solvency Studies : Test binary mixtures (e.g., DMSO:water gradients) to enhance dissolution.
- Crystallography : Compare crystal packing (e.g., π-π stacking) to explain solubility differences.
For instance, poor solubility in water (<0.1 mg/mL) but high solubility in DMSO (>50 mg/mL) suggests hydrophobic dominance .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro-containing vapors.
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste.
Safety data from analogous nitroaromatics indicate potential skin irritation and mutagenicity, requiring strict adherence to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
